molecular formula C6H10O2S B11761822 2-(Cyclopropylthio)propanoic Acid

2-(Cyclopropylthio)propanoic Acid

Cat. No.: B11761822
M. Wt: 146.21 g/mol
InChI Key: IRIOKYCLLXFICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylthio)propanoic Acid is an organic compound characterized by the presence of a cyclopropylthio group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylthio)propanoic Acid typically involves the reaction of cyclopropylthiol with a suitable propanoic acid derivative under controlled conditions. One common method includes the use of a base to deprotonate the thiol, followed by nucleophilic substitution on a halogenated propanoic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylthio)propanoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylthio)propanoic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

2-cyclopropylsulfanylpropanoic acid

InChI

InChI=1S/C6H10O2S/c1-4(6(7)8)9-5-2-3-5/h4-5H,2-3H2,1H3,(H,7,8)

InChI Key

IRIOKYCLLXFICT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.